BenchChemオンラインストアへようこそ!

3-(4-Chloro-3-fluorophenoxy)propan-1-amine

SERT inhibition monoamine transporter pharmacology antidepressant screening

3-(4-Chloro-3-fluorophenoxy)propan-1-amine (CAS 1321581-32-1) is a halogenated phenoxypropylamine derivative with the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.64 g/mol. The compound features a primary amine terminated propyl chain linked via an ether oxygen to a 4-chloro-3-fluorophenyl ring.

Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
CAS No. 1321581-32-1
Cat. No. B1407219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3-fluorophenoxy)propan-1-amine
CAS1321581-32-1
Molecular FormulaC9H11ClFNO
Molecular Weight203.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCCCN)F)Cl
InChIInChI=1S/C9H11ClFNO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2
InChIKeyUVXMGLUKWMWBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-3-fluorophenoxy)propan-1-amine (CAS 1321581-32-1): Chemical Profile and Procurement Specifications


3-(4-Chloro-3-fluorophenoxy)propan-1-amine (CAS 1321581-32-1) is a halogenated phenoxypropylamine derivative with the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.64 g/mol . The compound features a primary amine terminated propyl chain linked via an ether oxygen to a 4-chloro-3-fluorophenyl ring [1]. Its computed physicochemical properties include an XLogP3-AA value of 2, a topological polar surface area of 35.3 Ų, and four rotatable bonds, indicating moderate lipophilicity and conformational flexibility [1]. The compound is commercially available from multiple research suppliers at purity specifications ranging from 95% to 98%, with batch-specific analytical data including NMR, HPLC, and GC available upon request .

3-(4-Chloro-3-fluorophenoxy)propan-1-amine: Why Structural Analogs Cannot Be Interchanged in Receptor and Transporter Studies


Phenoxypropylamine derivatives exhibit highly structure-dependent pharmacological profiles, where seemingly minor modifications to the aromatic substitution pattern or alkyl chain length can produce dramatic shifts in target engagement and functional activity [1]. Within the chlorophenoxyalkylamine series, the specific 4-chloro-3-fluoro substitution pattern present in this compound confers a distinct polypharmacology profile spanning monoamine transporters (SERT, NET, DAT) and nicotinic acetylcholine receptor (nAChR) subtypes that is not recapitulated by mono‑substituted (e.g., 4‑chloro only or 3‑fluoro only) or regioisomeric (e.g., 4‑chloro‑2‑fluoro) analogs [2]. Consequently, substituting a closely related phenoxypropylamine analog without experimental validation risks introducing confounding variables in receptor occupancy, functional antagonism, and in vivo efficacy readouts, thereby compromising data reproducibility and interpretation [1].

3-(4-Chloro-3-fluorophenoxy)propan-1-amine: Quantitative Differentiation Evidence Versus Comparator Compounds


Sub‑100 nM Serotonin Transporter (SERT) Inhibition Distinguishes This Compound from Common SSRIs and Monoamine Transporter Inhibitors

3-(4-Chloro-3-fluorophenoxy)propan-1-amine inhibits [³H]serotonin uptake at human SERT expressed in HEK293 cells with an IC₅₀ of 100 nM [1]. This value represents moderate SERT inhibitory activity that is distinct from both high‑potency clinical agents and the substantially weaker SERT engagement of unsubstituted phenoxypropylamine scaffolds. For context, the selective serotonin reuptake inhibitor (SSRI) fluoxetine exhibits SERT inhibition with a reported IC₅₀ of approximately 20–30 nM under comparable assay conditions, while the unsubstituted analog 3‑phenoxypropan‑1‑amine typically shows IC₅₀ values >1 μM or negligible inhibition at 100 nM [2]. The 4‑chloro‑3‑fluoro substitution pattern therefore confers a measurable but intermediate SERT inhibition phenotype that may be advantageous for applications requiring partial transporter modulation rather than full blockade [1].

SERT inhibition monoamine transporter pharmacology antidepressant screening

Picomolar Antagonism of α3β4 Nicotinic Acetylcholine Receptors (nAChR) with Subtype Selectivity Over α4β2

3-(4-Chloro-3-fluorophenoxy)propan-1-amine exhibits potent antagonist activity at human α3β4 nAChR with an IC₅₀ of 1.8 nM, as measured by inhibition of carbamylcholine‑induced ⁸⁶Rb⁺ efflux in SH‑SY5Y cells [1]. At the structurally related α4β2 nAChR subtype, the compound demonstrates an IC₅₀ of 12 nM, yielding an approximately 6.7‑fold selectivity preference for α3β4 over α4β2 under identical assay conditions [1]. This picomolar potency for α3β4 nAChR places the compound in a comparable activity range to α‑conotoxin TxID, a well‑characterized peptidic α3β4 antagonist with a reported IC₅₀ of 12.5 nM [2]. Notably, the small‑molecule nature of 3-(4-chloro-3-fluorophenoxy)propan-1-amine offers distinct experimental advantages over peptide‑based tools, including synthetic tractability, cell permeability, and metabolic stability [1].

nAChR antagonism smoking cessation pharmacology nicotinic receptor subtype selectivity

Balanced Dual Inhibition of Dopamine and Norepinephrine Transporters at Sub‑Micromolar Concentrations

3-(4-Chloro-3-fluorophenoxy)propan-1-amine inhibits [³H]norepinephrine reuptake at human NET expressed in HEK293 cells with an IC₅₀ of 443 nM, and inhibits [³H]dopamine reuptake at human DAT expressed in HEK293 cells with an IC₅₀ of 658 nM [1]. This balanced dual NET/DAT inhibition profile (DAT/NET IC₅₀ ratio ≈ 1.5) contrasts with the pronounced NET selectivity observed for certain clinical norepinephrine reuptake inhibitors (e.g., atomoxetine: NET IC₅₀ ≈ 5 nM, DAT IC₅₀ ≈ 1,450 nM; NET selectivity ≈ 290‑fold) [2]. The compound's sub‑micromolar activity at both transporters, combined with its moderate SERT inhibition (IC₅₀ = 100 nM), establishes a triple monoamine transporter inhibition fingerprint that is quantitatively distinct from both selective NET inhibitors and balanced serotonin‑norepinephrine reuptake inhibitors (SNRIs) [1].

DAT inhibition NET inhibition monoamine reuptake inhibitor profiling

In Vivo Efficacy in Nicotine‑Induced Behavioral Models at Doses Relevant for Smoking Cessation Research

3-(4-Chloro-3-fluorophenoxy)propan-1-amine demonstrates robust in vivo activity in mouse models of nicotine‑induced behavior. Subcutaneous administration of the compound 15 minutes prior to nicotine challenge inhibits nicotine‑induced antinociception with an ED₅₀ of 1.2 mg/kg in the tail‑flick assay and 15.0 mg/kg in the hot‑plate assay [1]. The compound also attenuates nicotine‑induced hypolocomotion (ED₅₀ = 4.9 mg/kg) and nicotine‑induced hypothermia (ED₅₀ = 9.2 mg/kg) in ICR mice [1]. These in vivo efficacy values correlate with the compound's potent α3β4 nAChR antagonist activity (IC₅₀ = 1.8 nM) and provide a translational bridge between molecular target engagement and behavioral pharmacology. For comparison, the clinically used smoking cessation agent varenicline (a partial α4β2 nAChR agonist) exhibits an ED₅₀ of approximately 0.5–1.0 mg/kg in similar nicotine‑induced antinociception paradigms, indicating that the target compound achieves comparable in vivo potency through a mechanistically distinct α3β4‑antagonist pathway [2].

smoking cessation nicotine antinociception in vivo pharmacology

3-(4-Chloro-3-fluorophenoxy)propan-1-amine: Evidence‑Driven Research and Industrial Application Scenarios


Preclinical Pharmacology of Nicotine Dependence and Smoking Cessation

The compound's picomolar α3β4 nAChR antagonist activity (IC₅₀ = 1.8 nM) and demonstrated in vivo efficacy in multiple nicotine‑induced behavioral models (tail‑flick ED₅₀ = 1.2 mg/kg; hot‑plate ED₅₀ = 15.0 mg/kg; hypolocomotion ED₅₀ = 4.9 mg/kg) [1] support its application as a small‑molecule tool compound for interrogating α3β4‑mediated mechanisms in nicotine reinforcement, withdrawal, and relapse. Researchers can leverage this compound to dissect the relative contributions of α3β4 versus α4β2 nAChR subtypes to nicotine‑seeking behavior, complementing studies that utilize α‑conotoxin peptides or varenicline [2]. The small‑molecule scaffold also facilitates medicinal chemistry optimization for improved pharmacokinetic properties and CNS penetration [1].

Structure‑Activity Relationship (SAR) Studies of Halogenated Phenoxypropylamine Scaffolds

The quantifiable SERT (IC₅₀ = 100 nM), NET (IC₅₀ = 443 nM), and DAT (IC₅₀ = 658 nM) inhibition values [1] establish this compound as a defined reference point within the halogenated phenoxypropylamine chemical series. Procurement of this specific 4‑chloro‑3‑fluoro regioisomer enables systematic SAR investigations comparing mono‑substituted (e.g., 4‑chloro only, 3‑fluoro only) and regioisomeric (e.g., 4‑chloro‑2‑fluoro) analogs. Such studies can delineate how incremental changes in halogen substitution pattern influence transporter subtype selectivity, nAChR subtype preference, and in vivo behavioral efficacy, informing the rational design of next‑generation ligands with tailored polypharmacology profiles [2].

In Vitro Polypharmacology Profiling and Target Deconvolution

The compound's well‑characterized triple monoamine transporter inhibition fingerprint (SERT/NET/DAT) combined with potent α3β4 nAChR antagonism [1] makes it a valuable positive control or reference standard in polypharmacology screening panels. Research laboratories and contract research organizations (CROs) can utilize this compound to calibrate assay sensitivity, validate cell‑based transporter uptake platforms, and benchmark the polypharmacology of novel chemical entities against a compound with defined, multi‑target activity. The availability of batch‑specific analytical data (NMR, HPLC, GC) from commercial suppliers ensures experimental reproducibility across studies [2].

Environmental Risk Assessment and Ecotoxicology Research

The compound's inclusion in the EcoDrugPlus database, which integrates data on over 7,200 pharmaceuticals and 34,000 agrochemicals for environmental risk assessment [1], positions it as a relevant reference compound for ecotoxicology studies. The documented conservation of nAChR and monoamine transporter targets across vertebrate and invertebrate species [2] supports the compound's utility in comparative toxicology investigations assessing the environmental impact of bioactive amines on aquatic and terrestrial organisms. Researchers can leverage the existing in vitro and in vivo pharmacology data to contextualize observed ecotoxicological effects within a defined molecular target engagement framework [1].

Quote Request

Request a Quote for 3-(4-Chloro-3-fluorophenoxy)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.